Uridine 5'-triphosphate sodium

説明

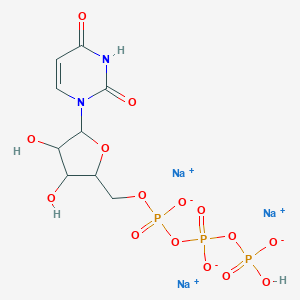

Uridine 5'-triphosphate sodium (UTP) is a pyrimidine nucleoside triphosphate composed of uracil, ribose, and three phosphate groups . It serves as a critical substrate for RNA transcription and participates in diverse metabolic pathways. For example, UTP is metabolized into cytidine triphosphate (CTP) and CDP-choline in the brain, supporting phospholipid synthesis and neuronal bioenergetics . Additionally, UTP activates purinergic P2Y receptors, modulating intracellular calcium signaling and ion transport in epithelial cells . Its sodium salt form enhances solubility, making it suitable for biochemical and therapeutic applications.

特性

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJGIWFJVDOPJF-LLWADOMFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19817-92-6 | |

| Record name | Uridine 5'-triphosphate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-TRIPHOSPHATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM3E161I3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Uridine-5’-triphosphoric acid trisodium salt, also known as Uridine 5’-Triphosphate Trisodium Salt or Uridine 5’-triphosphate sodium, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP.

Mode of Action

Uridine-5’-triphosphoric acid trisodium salt acts as an agonist to the P2Y receptors. This means it binds to these receptors and activates them, leading to a series of intracellular events.

Biochemical Pathways

Upon activation of the P2Y receptors, Uridine-5’-triphosphoric acid trisodium salt influences several biochemical pathways. It plays a crucial role in the regulation of pancreatic endocrine and exocrine secretion, proliferation, channels, transporters, and intracellular signal transduction under normal and pathological conditions.

Result of Action

The activation of P2Y receptors by Uridine-5’-triphosphoric acid trisodium salt leads to various molecular and cellular effects. It serves as an energy-rich precursor in the enzymatic biosynthesis of RNA . It also acts as a potent vasodilator and can induce contractile responses in some tissues .

生化学分析

Biochemical Properties

Uridine-5’-triphosphoric acid trisodium salt is essential in biochemical reactions, particularly in the synthesis of RNA during transcription. It serves as a substrate for RNA polymerase, facilitating the incorporation of uridine into the growing RNA chain. Additionally, this compound interacts with enzymes such as CTP synthetase, converting UTP to CTP, which is vital for DNA synthesis and repair. Uridine-5’-triphosphoric acid trisodium salt also activates substrates in metabolic reactions, forming UDP-glucose and other nucleotide sugars essential for glycogen synthesis and glycosylation processes.

Cellular Effects

Uridine-5’-triphosphoric acid trisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an agonist for P2Y receptors, particularly P2Y2 and P2Y4, which are involved in mediating responses to extracellular nucleotides. This interaction leads to the activation of intracellular signaling cascades, affecting processes such as calcium mobilization, cell proliferation, and differentiation. Additionally, Uridine-5’-triphosphoric acid trisodium salt has been shown to enhance antibody production in immune cells and promote injury repair in Schwannoma cells.

Molecular Mechanism

At the molecular level, Uridine-5’-triphosphoric acid trisodium salt exerts its effects through binding interactions with specific receptors and enzymes. It binds to P2Y receptors, triggering downstream signaling pathways that result in various cellular responses. This compound also participates in enzyme-catalyzed reactions, such as the conversion of UTP to CTP by CTP synthetase. Furthermore, Uridine-5’-triphosphoric acid trisodium salt influences gene expression by acting as a substrate for RNA polymerase during transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-5’-triphosphoric acid trisodium salt can vary over time. The compound is relatively stable when stored under appropriate conditions, such as in a freezer at -20°C. Its stability can be affected by factors such as temperature and pH. Long-term studies have shown that Uridine-5’-triphosphoric acid trisodium salt can influence cellular functions over extended periods, including sustained activation of signaling pathways and prolonged effects on gene expression.

Dosage Effects in Animal Models

The effects of Uridine-5’-triphosphoric acid trisodium salt in animal models are dose-dependent. At lower doses, the compound can enhance cellular functions such as calcium mobilization and cell proliferation. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity. Studies have shown that the threshold for these effects varies depending on the specific animal model and experimental conditions.

Metabolic Pathways

Uridine-5’-triphosphoric acid trisodium salt is involved in several metabolic pathways. It participates in the synthesis of nucleotide sugars, such as UDP-glucose, which are crucial for glycogen synthesis and glycosylation reactions. Additionally, it plays a role in the production of CTP, which is essential for DNA synthesis and repair. The compound also contributes to the regulation of metabolic flux and the maintenance of cellular energy balance.

Transport and Distribution

Within cells and tissues, Uridine-5’-triphosphoric acid trisodium salt is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nucleotide transporters and localized to various cellular compartments. The compound’s distribution is influenced by factors such as its concentration, the presence of binding proteins, and the cellular environment.

Subcellular Localization

Uridine-5’-triphosphoric acid trisodium salt is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytosol, where it participates in RNA synthesis and other metabolic processes. Additionally, the compound can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals. This subcellular localization is crucial for its function and regulation within the cell.

生物活性

Uridine 5'-triphosphate (UTP) sodium salt is a nucleotide that plays a crucial role in various biological processes, including energy metabolism, signaling pathways, and cellular responses to stress. This article provides a comprehensive overview of the biological activity of UTP, supported by case studies, research findings, and data tables.

1. Overview of UTP

UTP is one of the four ribonucleotides that serve as the building blocks for RNA synthesis. It is also involved in numerous cellular processes through its role as a signaling molecule. UTP activates specific G protein-coupled receptors known as P2Y receptors, which mediate various physiological responses.

2.1 Receptor Activation

UTP primarily interacts with P2Y receptors, particularly P2Y2 and P2Y4:

- P2Y2 Receptor : Activated by both UTP and ATP, it is involved in various functions such as smooth muscle contraction and neurotransmitter release.

- P2Y4 Receptor : Selectively activated by UTP, it plays a role in epithelial cell function and fluid secretion.

Table 1: Comparison of UTP Receptor Activation

| Receptor | Agonists | Physiological Role |

|---|---|---|

| P2Y2 | UTP, ATP | Smooth muscle contraction, neurotransmitter release |

| P2Y4 | UTP | Epithelial fluid secretion |

3.1 Cardiovascular Protection

Research demonstrates that UTP has cardioprotective effects during ischemic conditions:

- A study showed that UTP reduced cardiomyocyte death induced by hypoxia by activating P2Y2 receptors, thereby maintaining ATP levels and reducing infarct size in vivo .

- Another investigation indicated that UTP improved mitochondrial function in cardiac cells under stress, suggesting its potential as a therapeutic agent for heart diseases .

3.2 Neuroprotective Properties

UTP also exhibits neuroprotective effects:

- In models of neurodegeneration, UTP has been shown to enhance neurogenesis and modulate microglial activity, which is crucial for maintaining neuronal health .

- Case studies indicate that UTP can stimulate the proliferation of neural progenitor cells, contributing to brain repair mechanisms following injury.

4.1 Potential Therapeutic Uses

Given its biological activities, UTP has potential applications in treating various conditions:

- Ischemic Heart Disease : Its cardioprotective properties make it a candidate for therapies aimed at reducing myocardial injury during ischemic events.

- Neurodegenerative Disorders : By promoting neurogenesis and protecting neurons, UTP may be beneficial in conditions like Alzheimer’s disease.

5.1 Myocardial Ischemia

A comparative study on rats demonstrated that both uridine-5'-monophosphate (UMP) and UTP reduced anaerobic glycolysis during acute myocardial ischemia. However, the protective effect of UTP was observed to develop slightly later than that of UMP .

5.2 Neurogenesis in Mice

In experiments involving adult mice, administration of UTP significantly increased the survival rate of newly generated neurons in the hippocampus following injury . This suggests that UTP not only supports cell survival but also enhances the overall regenerative capacity of neural tissue.

6. Conclusion

Uridine 5'-triphosphate sodium exhibits significant biological activity through its interactions with specific receptors and its roles in cellular metabolism and signaling pathways. Its cardioprotective and neuroprotective properties highlight its potential as a therapeutic agent in various medical conditions. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

科学的研究の応用

Biochemical Applications

1.1 RNA Synthesis

UTP serves as an essential building block for RNA synthesis. It is utilized in in vitro transcription reactions, where it is incorporated into RNA molecules alongside other ribonucleoside triphosphates (NTPs). This application is crucial for producing RNA for various research purposes, including the development of RNA-based therapeutics and vaccines .

1.2 Enzymatic Reactions

UTP acts as a substrate for several enzymes, including RNA polymerases and GTPases. Its role as an energy-rich precursor is vital in the enzymatic biosynthesis of RNA and other nucleotides, facilitating numerous biochemical pathways .

Pharmacological Applications

2.1 Vasodilation

UTP has been identified as a potent vasodilator. Research indicates that it can induce relaxation in vascular smooth muscle, making it a candidate for therapeutic interventions in conditions characterized by vascular dysfunction, such as hypertension and diabetes .

2.2 Pain Management

Clinical studies have demonstrated the efficacy of UTP in pain management, particularly in combination with other nucleotides like cytidine monophosphate (CMP) and vitamin B12. In a randomized controlled trial involving patients with low back pain, those receiving UTP showed significant reductions in pain scores compared to those receiving standard B vitamin treatments .

Cell Signaling Studies

UTP functions as a purinergic agonist, activating P2Y receptors involved in various cellular signaling pathways. Its role in ion transport functions has been studied extensively, particularly concerning its effects on skeletal muscle cells and other tissues . This application is pivotal for understanding cellular responses to extracellular signals.

Case Studies

Research Insights

Recent studies have highlighted UTP's metabolic roles beyond traditional applications. For instance, its utilization in pancreatic cancer research has shown that uridine can fuel tumor growth under glucose-restricted conditions, indicating potential implications for cancer metabolism therapies .

類似化合物との比較

Structural and Functional Comparison with Analogous Nucleoside Triphosphates

Adenosine 5'-Triphosphate (ATP)

- Structural Differences : ATP contains adenine instead of uracil, altering receptor specificity. Chemosensors like imidazolium receptor 14 selectively bind ATP over UTP due to adenine’s larger aromatic surface .

- Functional Roles : While both ATP and UTP activate P2Y receptors, ATP primarily fuels cellular energy processes (e.g., kinase reactions), whereas UTP is specialized for RNA synthesis and glycosylation (e.g., UDP-sugar formation) .

- Enzymatic Interactions : Uridine-cytidine kinase (UCK) phosphorylates uridine using ATP or GTP, highlighting cross-talk between nucleotide metabolism pathways .

Guanosine 5'-Triphosphate (GTP)

- Metabolic Specificity: GTP is preferred over ATP as a phosphate donor in UCK-mediated uridine phosphorylation in Bacillus subtilis, whereas Thermus thermophilus UCK utilizes both ATP and GTP .

- RNA Roles : GTP initiates RNA translation by ribosomes, while UTP is incorporated internally during transcription.

Cytidine 5'-Triphosphate (CTP)

- Biosynthetic Link: UTP is enzymatically converted to CTP via CTP synthase, critical for DNA/RNA synthesis. CTP’s amino group enables distinct base-pairing and membrane phospholipid synthesis .

- Therapeutic Analogs : Unlike CTP analogs (e.g., ara-CTP, a chemotherapy agent), UTP derivatives target nucleotide receptors rather than DNA polymerase inhibition .

Thymidine 5'-Triphosphate (TTP)

- DNA Specificity : TTP is a DNA precursor, while UTP is excluded from DNA synthesis. Deoxyuridine triphosphate (dUTP), derived from UTP reduction, is rapidly hydrolyzed to prevent DNA misincorporation .

Thio-Modified UTPs

- 2-Thio-UTP and 4-Thio-UTP : These sulfur-substituted analogs exhibit enhanced P2Y12 receptor antagonism, inhibiting platelet aggregation more potently than UTP. For example, 4S-UTP (PubChem CID: 3033941) shows prolonged receptor binding due to sulfur’s electronegativity .

- Stability Considerations : Thiol-protected UTPs (e.g., disulfide forms) require reductive activation before use in transcription assays .

5-Ethynyl-UTP (5-EUTP)

- RNA Labeling : 5-EUTP incorporates alkyne groups into RNA via T7 polymerase, enabling click chemistry-based tracking. Its ethynyl modification minimally disrupts RNA structure while enabling fluorescent tagging .

Amino- and Mercapto-Modified UTPs

- 5-(2-Amino)propyl UTP: Enhances RNA catalytic activity by introducing positive charges, improving ribozyme function in vitro .

- Mercaptoethyl UTP : Forms disulfide bridges in RNA, stabilizing secondary structures under oxidative conditions .

Enzymatic and Metabolic Differentiation

Reduction Kinetics

- UTP is reduced to deoxyuridine triphosphate (dUTP) in hepatomas at rates up to 3.5 nmol/mg protein/hour, slower than CDP reduction (6× faster in Dunning hepatoma) .

- Regulation : UTP reduction is ATP-dependent, peaking at 0.25 µM ATP, and inhibited by deoxyribonucleotides (e.g., dTTP, dCTP) .

Hydrolysis and Stability

- UTP is hydrolyzed faster than thio-modified analogs (e.g., UTPγS), which resist phosphatase degradation, prolonging receptor activation .

Pharmacokinetic and Therapeutic Implications

- Endogenous UTP: Derived from dietary uridine (e.g., citicoline metabolism), UTP crosses the blood-brain barrier to support cerebral nucleotide pools .

- Exogenous UTP: Rapidly hydrolyzed in plasma, limiting therapeutic use. Modified analogs (e.g., thio-UTP) improve stability for targeting P2Y receptors in thrombosis or cystic fibrosis .

Tables

Table 1. Key Properties of UTP and Structural Analogs

| Compound | Base | Role | Receptor Specificity | Key Metabolic Pathway |

|---|---|---|---|---|

| UTP | Uracil | RNA synthesis, P2Y activation | P2Y2, P2Y4, P2Y6 | CTP synthesis, glycogen metabolism |

| ATP | Adenine | Energy transfer, P2Y activation | P2Y1, P2Y11 | Kinase reactions, ion transport |

| GTP | Guanine | Translation initiation | G-protein coupled receptors | Signal transduction, protein synthesis |

| CTP | Cytosine | Phospholipid/DNA synthesis | N/A | Phosphatidylcholine synthesis |

準備方法

Fermentation-Based Synthesis Using Brewer’s Yeast

Fermentation offers a biologically driven approach to UTP-Na production. The method described in CN108441532A utilizes brewer’s yeast (Saccharomyces cerevisiae) in a mixed fermentation system with uridine, sodium dihydrogen phosphate, glucose, and magnesium sulfate . Key steps include:

-

Substrate Preparation : Uridine (98% purity) is combined with brewer’s yeast (25% dry weight), glucose, and salts at pH 6.7–7.0.

-

Fermentation : Conducted at 37°C for 2–4 hours, achieving an 88% conversion rate .

-

Post-Fermentation Processing :

-

Microfiltration : A 0.1 μm inorganic ceramic membrane removes proteins and solids, increasing product recovery to 95–100% .

-

Ion-Exchange Chromatography : Strong base anion-exchange resin (e.g., Dowex 1-X8) purifies UTP via NaCl gradient elution.

-

Alcohol Precipitation : Ethanol (80–95%) precipitates UTP, followed by drying under reduced pressure.

-

Performance Metrics :

This method’s scalability and cost-effectiveness make it suitable for industrial production, though purity may require further optimization for pharmaceutical applications.

Chemical Synthesis via One-Pot Phosphitylation

Chemical synthesis provides precise control over UTP-Na structure. Europe PMC 23512692 details a one-pot protocol using 2'-deoxyuridine or ribonucleosides as starting materials . The process involves:

-

Phosphitylation : Reaction of uridine with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (2 ) in dimethylformamide (DMF) and tributylamine, forming a phosphite intermediate .

-

Oxidation : Iodine/water oxidizes the intermediate to a cyclic triphosphate.

-

Hydrolysis : Alkaline conditions (pH 10–12) open the cyclic structure to yield UTP .

Optimized Conditions :

-

Reagents : 20 mg uridine, 0.08 mmol 2 , 0.16 mL DMF, 0.06 mL DMSO .

-

Purification : Anion-exchange chromatography with NH₄HCO₃ gradient .

Performance Metrics :

This method is ideal for small-scale, high-purity UTP-Na production but requires toxic solvents and meticulous control of anhydrous conditions.

Enzymatic Regeneration with Polyphosphate Kinase

Enzymatic methods leverage biocatalysts for ATP/UTP regeneration. CCTC 202100462 integrates Ruegeria pomeroyi polyphosphate kinase (RpPPK2-3) into UDP-sugar and hyaluronic acid synthesis . For UTP regeneration:

-

Reaction Setup :

-

Mechanism : RpPPK2-3 transfers phosphate from PolyP to UDP, regenerating UTP while synthesizing UDP-GlcA and UDP-GlcNAc .

Performance Metrics :

This green chemistry approach minimizes ATP usage by 250-fold but requires cofactor optimization and specialized enzyme handling .

Microbial Extraction from Saccharomyces sp.

Commercial UTP-Na (e.g., ab146222) is often extracted from Saccharomyces yeast . While detailed protocols are proprietary, general steps include:

-

Cell Lysis : Alkaline or mechanical disruption of yeast cells.

-

Nucleotide Extraction : Ethanol precipitation or ion-exchange chromatography isolates UTP.

-

Desalting : Gel filtration or nanofiltration removes salts .

Performance Metrics :

This method suits high-purity UTP-Na for research but faces scalability challenges due to low intracellular UTP concentrations.

Comparative Analysis of Preparation Methods

Q & A

Q. How can researchers ensure the purity and stability of uridine 5'-triphosphate sodium (UTP) in experimental solutions?

- Methodological Answer: UTP solutions should be prepared in ultrapure, nuclease-free water to avoid enzymatic degradation. Filter-sterilize using 0.22 µm membranes to remove particulate contaminants. Store aliquots at -20°C in light-resistant, airtight containers to prevent hydrolysis and photodegradation . For long-term stability, lyophilized UTP should be kept desiccated at -80°C. Purity can be verified via HPLC with UV detection (λ = 260 nm) or capillary electrophoresis, ensuring ≥95% purity as per pharmaceutical-grade standards .

Q. What are the standard protocols for incorporating isotopically labeled UTP (e.g., 13C/15N-labeled) into RNA synthesis experiments?

- Methodological Answer: Isotope-labeled UTP (e.g., UTP-13C9,15N2 sodium) is used in pulse-chase assays or metabolic tracing. For in vitro transcription, mix labeled UTP with unlabeled ATP, GTP, and CTP in equimolar ratios. Use T7 RNA polymerase and optimize Mg²⁺ concentrations (typically 4–8 mM) to ensure efficient incorporation. Post-synthesis, purify RNA via phenol-chloroform extraction and ethanol precipitation. Validate labeling efficiency using mass spectrometry or scintillation counting if radiolabeled .

Q. How does UTP function as a substrate in enzymatic assays for RNA polymerase activity?

- Methodological Answer: In RNA polymerase assays, UTP is combined with ATP, GTP, and CTP in a reaction buffer (pH 7.5–8.0) containing MgCl₂, DTT, and a DNA template. Initiate the reaction by adding RNA polymerase (e.g., T7 or E. coli enzyme). Monitor real-time UTP consumption via absorbance at 260 nm or using fluorescent dyes like SYBR Green. For kinetic studies, vary UTP concentrations and measure initial reaction rates to calculate and .

Advanced Research Questions

Q. How can researchers resolve contradictory data on UTP’s dual roles in cell proliferation vs. apoptosis in cancer models?

- Methodological Answer: UTP’s context-dependent effects arise from differential activation of purinergic receptors (e.g., P2Y2 vs. P2Y6). To dissect mechanisms:

- Use receptor-specific antagonists (e.g., AR-C118925XX for P2Y2) or siRNA knockdown.

- Measure downstream markers: Akt phosphorylation (proliferation) vs. caspase-3 cleavage (apoptosis).

- Perform calcium flux assays (Fluo-4 AM) to distinguish Gq-coupled (P2Y2) vs. Gi-coupled (P2Y6) signaling .

- Analyze cell cycle profiles via flow cytometry (propidium iodide staining) under varying UTP doses .

Q. What experimental strategies are recommended to validate UTP’s role in extracellular matrix (ECM) remodeling via MMP-2 activation?

- Methodological Answer:

- Treat Schwannoma or fibroblast cells with UTP (10–100 µM) and collect conditioned media.

- Use gelatin zymography to detect MMP-2 activity (cleavage of gelatin substrate).

- Quantify MMP-2 mRNA via qRT-PCR with primers specific to the MMP2 promoter.

- Inhibit MMP-2 with TIMP-2 or batimastat to confirm functional dependency.

- Cross-validate with luciferase reporters under MMP-2 regulatory elements .

Q. How can researchers address discrepancies in UTP’s potency compared to uridine 5'-diphosphate (UDP) in ion transport studies?

- Methodological Answer:

- Perform dose-response curves in epithelial tissues (e.g., nasal polyps) using short-circuit current (SCC) measurements.

- Compare UTP and UDP efficacy via EC50 calculations.

- Apply selective antagonists: suramin (broad P2Y inhibitor) or MRS2578 (P2Y6-specific) to isolate receptor contributions.

- Use phosphodiesterase inhibitors (e.g., IBMX) to prevent nucleotide degradation during assays .

Q. What methodologies are critical for studying UTP’s metabolic flux in pyrimidine biosynthesis pathways?

- Methodological Answer:

- Use isotopically labeled UTP (13C/15N) in tracer studies with LC-MS/MS to track incorporation into CTP via CTP synthetase (CTPS).

- Inhibit CTPS with cyclopentenyl cytosine (CPEC) to measure UTP accumulation.

- Perform knockout/knockdown of CTPS in cell models (e.g., HEK293) to assess compensatory salvage pathways.

- Couple with metabolic flux analysis (MFA) software (e.g., INCA) to model pathway dynamics .

Data Analysis & Experimental Design

Q. How should researchers statistically analyze dose-dependent UTP effects in heterogeneous cell populations?

- Methodological Answer:

- Use non-linear regression (e.g., log[UTP] vs. response) to fit sigmoidal curves (GraphPad Prism).

- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons.

- For single-cell heterogeneity, employ high-content imaging (e.g., CellProfiler) or scRNA-seq to cluster subpopulations .

Q. What controls are essential when studying UTP’s off-target effects in receptor signaling assays?

- Methodological Answer:

- Include ATP and UDP as positive/negative controls for receptor specificity.

- Use apyrase-treated samples to confirm nucleotide-dependent effects.

- Validate findings in receptor-overexpressing vs. knockout cell lines .

Tables

Table 1. Key UTP-Dependent Enzymes and Assay Conditions

Table 2. Stability of UTP Under Storage Conditions

| Formulation | Temperature | Stability (Months) | Purity Loss (%) | Reference |

|---|---|---|---|---|

| Lyophilized | -80°C | 24 | <5 | |

| Aqueous (pH 7.4) | -20°C | 6 | 10–15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。